N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Systematic IUPAC Nomenclature and Synonyms
The compound is systematically named This compound under IUPAC guidelines. This nomenclature reflects its core structural components:
- A benzo[d]thiazole ring substituted with a methylthio (-SMe) group at the 6-position.
- A 5,6-dihydro-1,4-dioxine ring (a partially saturated 1,4-dioxane derivative) linked to the benzothiazole via a carboxamide group at position 2.
Synonyms for this compound include:
- 941967-19-7 (CAS Registry Number)
- N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- AKOS024674315 (commercial catalog identifier) .
The diversity in naming conventions underscores its recognition across chemical databases and commercial catalogs.
Molecular Formula and Structural Representation
The molecular formula of the compound is C₁₇H₁₄N₂O₃S₂ , with a molecular weight of 358.4 g/mol . The structure integrates three distinct moieties:
- Benzothiazole core : A bicyclic system comprising a benzene ring fused to a thiazole ring. The methylthio substituent at position 6 introduces steric and electronic modifications.
- Dihydro-1,4-dioxine ring : A six-membered ring with two oxygen atoms at positions 1 and 4, partially saturated at the 5,6-positions.
- Carboxamide linker : Connects the benzothiazole and dihydrodioxine rings via an amide bond.
Structural Representation :
O
||
S-CH₃ C(=O)-NH-
\ /
Benzothiazole Dihydro-1,4-dioxine
The stereochemistry of the dihydrodioxine ring may influence molecular conformation, though specific stereoisomeric data are not explicitly reported in available sources .
CAS Registry Number and PubChem CID
The compound is uniquely identified by the following registry numbers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry No. | 941967-19-7 | PubChem |
| PubChem CID | 18581543 | PubChem |
The CAS Registry Number (941967-19-7) serves as a universal identifier in chemical databases and regulatory documents. The PubChem CID (18581543) provides access to physicochemical data, spectral information, and related research entries in the PubChem database. First recorded in PubChem on December 4, 2007, the compound’s entry was last updated on May 18, 2025, reflecting ongoing curation .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-19-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCSJCYNCDTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including those related to N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit potent anticancer properties. For instance, compounds with similar structures have shown effective inhibition of various cancer cell lines, including human colon cancer (HCT116), breast cancer (MCF-7), lung carcinoma (A549), and cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through various pathways, including the modulation of apoptosis-related proteins .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| A | HCT116 | < 60 | High |
| B | MCF-7 | < 50 | Moderate |
| C | A549 | < 70 | High |
| D | HeLa | < 65 | Moderate |
Antimicrobial Properties
Compounds derived from benzothiazole frameworks have also been evaluated for their antimicrobial activity. For example, a series of synthesized benzothiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship studies suggest that modifications at specific positions enhance their efficacy against resistant strains .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are complex and multifaceted:
Apoptotic Pathways
Research indicates that this compound can activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action leads to increased apoptosis in cancer cells .
Inhibition of Enzymatic Activity
The compound's structure allows it to act as a competitive inhibitor for certain enzymes involved in tumor growth and proliferation. For instance, it has been shown to inhibit specific kinases that are critical for cancer cell survival and proliferation .
Preclinical Trials
In a preclinical study, a derivative similar to this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer agent .
Structure-Activity Relationship Analysis
A detailed structure-activity relationship analysis has been conducted on various benzothiazole derivatives to identify key structural features that enhance biological activity. Modifications at the methylthio group were found to significantly increase both anticancer and antimicrobial activities .
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to certain receptors or enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Structural and Functional Differences
Key Insights
Chloro and methoxy substituents in analogs (e.g., 7-Cl, 4-OCH₃) enhance electrophilicity, possibly boosting interactions with nucleophilic targets like DNA or enzymes .
Side-Chain Modifications: The diethylaminoethyl group in hydrochloride salts (e.g., compounds from and ) introduces a cationic tertiary amine, improving aqueous solubility and enabling salt formation for drug formulation .
Biological Activity: The target compound’s lack of a charged side chain may limit solubility but favor uncharged target binding (e.g., kinase inhibition). Hydrochloride salts with diethylaminoethyl groups () are prioritized for CNS or antimicrobial applications due to their balanced solubility and membrane permeability .
Research Findings and Gaps
- Synthetic Challenges : The target compound’s methylthio group may require specialized thiomethylation reagents (e.g., methyl disulfide) under controlled conditions to avoid oxidation .
- Pharmacological Data: While direct studies on the target compound are scarce, analogs with diethylaminoethyl side chains show IC₅₀ values in the low micromolar range against cancer cell lines .
- Stability : The methylthio group is less prone to hydrolysis compared to chloro substituents, suggesting better metabolic stability in vivo .
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its broad spectrum of biological activity.
- Dihydro-dioxine ring : Contributing to its unique reactivity and potential therapeutic effects.
- Carboxamide group : Enhancing solubility and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 302.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the benzothiazole core.
- Introduction of methylthio groups.
- Formation of the dioxine ring through cyclization reactions.
Specific reaction conditions such as solvent choice and temperature are crucial for optimizing yields and purity.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance:
- Cytotoxicity : Compounds related to benzothiazole have shown IC50 values less than 60 μM against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : These compounds may induce cell cycle arrest and activate apoptotic pathways by interacting with DNA and caspases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad Spectrum Efficacy : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often below 50 μg/mL .
- In vitro Studies : Compounds derived from benzothiazoles have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities .
Anti-inflammatory Effects
Some studies have indicated potential anti-inflammatory properties:
- COX Inhibition : Compounds similar to the target compound have shown inhibition of cyclooxygenase (COX) enzymes, suggesting a role in reducing inflammation .
Case Study 1: Antitumor Activity
A series of novel benzothiazole derivatives were synthesized and tested against human leukemia cells (K562). The results indicated a significant cytotoxic response with some compounds achieving IC50 values as low as 20 μM .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 20 | K562 |
| B | 35 | Reh |
| C | 58 | MCF7 |
Case Study 2: Antimicrobial Activity
The antibacterial activity was evaluated using standard strains. The synthesized compounds exhibited varying degrees of effectiveness:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| D | 25 | Staphylococcus aureus |
| E | 40 | Escherichia coli |
| F | 50 | Pseudomonas aeruginosa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
